Acide 2-méthylglutarique

Vue d'ensemble

Description

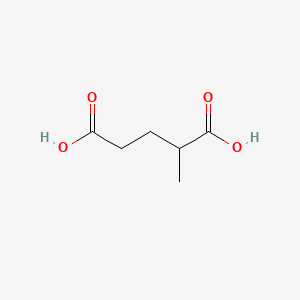

2-Methylglutaric acid: is an organic compound with the molecular formula C6H10O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH) This compound is structurally related to glutaric acid, with a methyl group attached to the second carbon atom2-Methylglutaric acid is a white to almost white crystalline powder and is used in various chemical and pharmaceutical research applications .

Applications De Recherche Scientifique

2-Methylglutaric acid is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. .

Biology: It is studied for its role as a mammalian metabolite and its involvement in metabolic pathways.

Industry: It is used as an intermediate in the production of various chemicals and materials.

Mécanisme D'action

- 2-Methylglutaric acid , also known as alpha-methylglutarate or 2-methylpentanedioate , belongs to the class of methyl-branched fatty acids . These are fatty acids with an acyl chain that has a methyl branch .

- Inhibition of Hydroxymethylglutaryl CoA Reductase (HMGCR) : 2-Methylglutaric acid interferes with enzymatic steps involved in the conversion of acetate to hydroxymethylglutaryl coenzyme A (HMG-CoA) . HMGCR is the rate-limiting enzyme in cholesterol biosynthesis .

- Other Metabolic Pathways : Beyond cholesterol, 2-Methylglutaric acid may impact other pathways due to its structural similarity to glutaric acid. These pathways include amino acid metabolism, glucosinolate, flavonoid, alkaloid, and gibberellin (GA) metabolism .

Target of Action

Mode of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

2-Methylglutaric acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL), which is involved in the leucine catabolic pathway . This interaction is crucial for the conversion of 2-Methylglutaric acid into other metabolites, influencing the overall metabolic flux.

Cellular Effects

2-Methylglutaric acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce lipid peroxidation and decrease the activities of glutathione peroxidase and citric acid cycle enzymes, suggesting bioenergetic and redox disruption . These effects can lead to changes in cellular function, impacting processes such as energy production and oxidative stress response.

Molecular Mechanism

At the molecular level, 2-Methylglutaric acid exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It is known to inhibit the activity of hydroxymethylglutaryl-CoA reductases, which are the rate-limiting enzymes in the biosynthesis of cholesterol . This inhibition can lead to changes in gene expression and metabolic pathways, affecting the overall cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylglutaric acid can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, the experimental phase diagram of submicron 2-Methylglutaric acid and ammonium sulfate aerosol particles indicates that nucleation kinetics are responsible for the observed lower separation relative humidities in submicron aerosol particles . This suggests that the temporal evolution of 2-Methylglutaric acid can impact its biochemical properties and interactions.

Dosage Effects in Animal Models

The effects of 2-Methylglutaric acid vary with different dosages in animal models. At lower doses, it may have beneficial effects on metabolic pathways, while at higher doses, it can cause toxic or adverse effects. For instance, high doses of 2-Methylglutaric acid have been associated with oxidative stress and bioenergetic dysfunction in neonatal rats . These findings highlight the importance of dosage in determining the overall impact of this compound on cellular function.

Metabolic Pathways

2-Methylglutaric acid is involved in several metabolic pathways, including the citric acid cycle and the leucine catabolic pathway. It interacts with enzymes such as 3-hydroxy-3-methylglutaryl-CoA lyase and hydroxymethylglutaryl-CoA reductases, influencing the levels of metabolites and the overall metabolic flux . These interactions are crucial for maintaining cellular homeostasis and energy production.

Transport and Distribution

Within cells and tissues, 2-Methylglutaric acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can affect its activity and function, influencing cellular processes such as energy production and oxidative stress response .

Subcellular Localization

The subcellular localization of 2-Methylglutaric acid is essential for its activity and function. It is primarily localized within the cytoplasm and mitochondria, where it participates in metabolic reactions. The presence of targeting signals and post-translational modifications can direct 2-Methylglutaric acid to specific compartments or organelles, affecting its biochemical properties and interactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methylglutaric acid can be synthesized through several methods. One common method involves the reaction of 1,3-dibromobutane with potassium cyanide to form 2-methylglutaronitrile, which is then hydrolyzed to produce 2-methylglutaric acid. The reaction conditions typically involve heating the nitrile in the presence of a strong acid, such as hydrochloric acid, to facilitate the hydrolysis process .

Industrial Production Methods: In industrial settings, 2-methylglutaric acid can be produced through the oxidation of 2-methylglutaraldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure complete oxidation and high yield of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylglutaric acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce acetic acid and other smaller carboxylic acids.

Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms in the methyl group can be substituted with halogens or other functional groups through halogenation or other substitution reactions

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), halogenating agents

Major Products Formed:

Oxidation: Acetic acid, smaller carboxylic acids.

Reduction: Primary alcohols.

Substitution: Halogenated derivatives of 2-methylglutaric acid

Comparaison Avec Des Composés Similaires

Glutaric acid: Similar structure but lacks the methyl group on the second carbon atom.

3-Methylglutaric acid: The methyl group is attached to the third carbon atom instead of the second.

2,2-Dimethylglutaric acid: Contains two methyl groups attached to the second carbon atom.

3,3-Dimethylglutaric acid: Contains two methyl groups attached to the third carbon atom

Uniqueness: 2-Methylglutaric acid is unique due to the specific positioning of the methyl group on the second carbon atom, which influences its chemical reactivity and physical properties. This structural difference can lead to variations in its metabolic pathways and interactions with enzymes compared to other similar compounds .

Propriétés

IUPAC Name |

2-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYCMVICBNBXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021632 | |

| Record name | 2-Methylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

908 mg/mL | |

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

617-62-9, 18069-17-5 | |

| Record name | 2-Methylglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyleneglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLGLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYLGLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methylglutaric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLGLUTARIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6769P7A6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-methylglutaric acid?

A1: The molecular formula of 2-methylglutaric acid is C6H10O4, and its molecular weight is 146.14 g/mol. []

Q2: How can 2-methylglutaric acid be characterized structurally?

A2: Beyond its molecular formula and weight, 2-methylglutaric acid can be characterized using techniques like X-ray crystallography, which reveals its crystal structure and molecular packing. [] Additionally, infrared (IR) spectroscopy helps identify functional groups present in the molecule, while nuclear magnetic resonance (NMR) spectroscopy provides insights into its structure and connectivity.

Q3: Can 2-methylglutaric acid be used as a building block for polymers?

A3: Yes, 2-methylglutaric acid can be used to synthesize α,ω-dihydroxy terminated polyester oligomers. These oligomers are then used to create segmented polyurethanes with desirable properties like high elongation. [] This is particularly relevant as 2-methylglutaric acid is a readily available industrial byproduct.

Q4: Does the methyl group in 2-methylglutaric acid affect the properties of polymers it forms?

A4: Yes, the methyl side group in 2-methylglutaric acid disrupts crystallization in the soft domains of derived polyurethanes. This results in significantly higher ultimate elongation compared to analogous polyurethanes synthesized from adipic acid. []

Q5: Are there any specific morphological observations in aerosol studies involving 2-methylglutaric acid?

A5: Research shows that aerosol droplets containing 2-methylglutaric acid, along with other dicarboxylic acids, mixed with ammonium sulfate and water, can exhibit partially engulfed configurations during liquid-liquid phase separation. This is in contrast to the core-shell morphology observed in systems without dicarboxylic acids. []

Q6: Can 2-methylglutaric acid be synthesized from other naturally occurring compounds?

A6: Yes, 2-methylglutaric acid can be synthesized from (-)-myodesmone, a toxic furanoid sesquiterpene ketone found in certain varieties of Myoporum deserti and M. acuminatum plants. []

Q7: What is the role of 2-methylglutaric acid in the degradation of sodium acrylate oligomers?

A7: Arthrobacter sp. strain NO-18, a bacterium capable of degrading sodium acrylate oligomers, utilizes 2-methylglutaric acid as a metabolic intermediate during the breakdown process. This suggests a role for 2-methylglutaric acid in the microbial assimilation of acrylic units. []

Q8: Is 2-methylglutaric acid found in environmental samples?

A8: Yes, 2-methylglutaric acid has been identified in Neogene sediment samples from the Shinjo basin in Japan. Notably, it was found as a racemic mixture, suggesting a geological origin rather than a biological source. []

Q9: Can bacteria degrade 2-methylglutaric acid?

A9: Yes, Nocardia cyriacigeorgica, a bacterium isolated from oil-polluted sand, can utilize 2-methylglutaric acid as a metabolite during the degradation of pristane, a branched-chain alkane found in crude oil. []

Q10: Is 2-methylglutaric acid involved in any biological processes?

A10: Research indicates that 2-methylglutaric acid is a potential biomarker for nephropathogenic infectious bronchitis virus (NIBV) infection in chickens. Its levels were significantly altered in the bursa of Fabricius of infected chickens, suggesting a potential role in the host's metabolic response to the virus. []

Q11: Does 2-methylglutaric acid play a role in plant metabolism?

A11: Studies on Lycium barbarum L. (wolfberry) revealed that 2-methylglutaric acid is among the metabolites that increase with increasing nitrogen application. This suggests a potential involvement in the plant's nitrogen metabolism and response to nitrogen availability. []

Q12: Can 2-methylglutaric acid be used to understand biological processes in marine organisms?

A12: Research comparing a thermotolerant strain of Apostichopus japonicus (sea cucumber) with a common strain found significant differences in the gut microbiome and metabolome under high summer temperatures. Notably, 2-methylglutaric acid was identified as a potential metabolic marker for differentiating the thermotolerant strain, suggesting its potential role in thermal adaptation and stress response in this species. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,17R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[2-(2-iodo-1H-imidazol-5-yl)ethyl]pentanamide](/img/structure/B1209335.png)

![2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl methacrylate](/img/structure/B1209350.png)